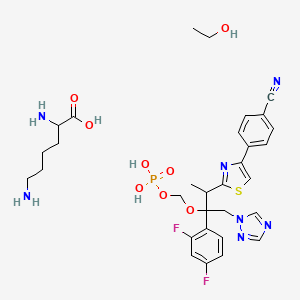
Fosravuconazole L-lysine ethanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fosravuconazole L-lysine ethanolate is a novel oral triazole antifungal agent. It is a prodrug of ravuconazole, designed to improve the solubility and oral bioavailability of the active compound. This compound has been approved in Japan for the treatment of onychomycosis, a fungal infection of the nail . This compound exerts broad and potent antifungal activity, making it a promising candidate for various antifungal therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fosravuconazole L-lysine ethanolate involves several steps. Initially, ravuconazole is O-alkylated with di-tert-butyl chloromethylphosphate to form a phosphate ester. This ester is then subjected to trifluoroacetic acid (TFA) and aqueous sodium hydroxide to yield the free acid. The free acid is subsequently converted to this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of robust plant-scale preparation techniques, including real-time infrared reaction monitoring and controlled reaction conditions to ensure the safety and efficiency of the production process .
化学反应分析
Types of Reactions
Fosravuconazole L-lysine ethanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of the compound.
Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
科学研究应用
Fosravuconazole L-lysine ethanolate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazole antifungal agents.
Biology: The compound is studied for its antifungal properties and its effects on various fungal species.
Medicine: this compound is primarily used in the treatment of onychomycosis and other fungal infections.
Industry: The compound is used in the pharmaceutical industry for the development of new antifungal therapies.
作用机制
Fosravuconazole L-lysine ethanolate exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the normal structure and function of the cell membrane, leading to the accumulation of 14α-methyl sterols and ultimately resulting in the growth inhibition or death of fungal cells . The compound targets the 14α-demethylation pathway, which is essential for ergosterol biosynthesis .
相似化合物的比较
Similar Compounds
Itraconazole: Another triazole antifungal agent used for the treatment of fungal infections.
Terbinafine: An allylamine antifungal agent used for similar indications.
Fluconazole: A triazole antifungal agent with a broad spectrum of activity.
Uniqueness
Fosravuconazole L-lysine ethanolate is unique due to its improved solubility and oral bioavailability compared to ravuconazole. This makes it more effective and easier to administer. Additionally, its broad and potent antifungal activity sets it apart from other antifungal agents .
属性
分子式 |
C31H40F2N7O8PS |
|---|---|
分子量 |
739.7 g/mol |
IUPAC 名称 |
[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |
InChI |
InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |
InChI 键 |
VOWYGLHOVNSCSA-UHFFFAOYSA-N |
规范 SMILES |
CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,6-dimethylphenyl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B15127418.png)
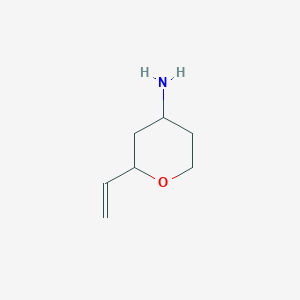
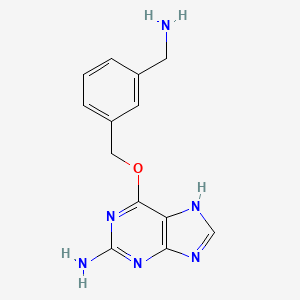
![(16Z)-16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.06,10]nonadec-1(19)-ene-2,13-dione](/img/structure/B15127442.png)
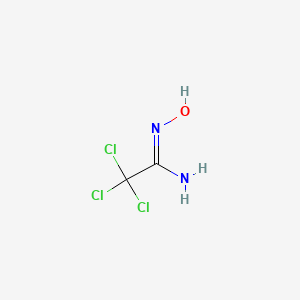
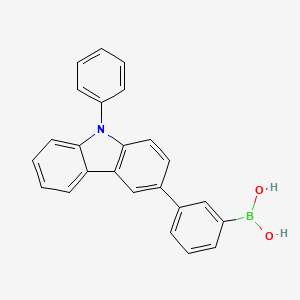
![5-(3-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15127454.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B15127455.png)
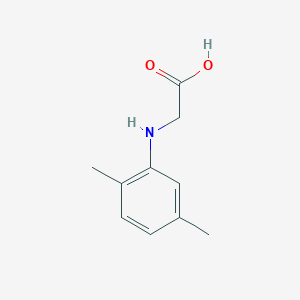
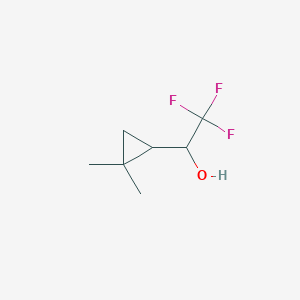
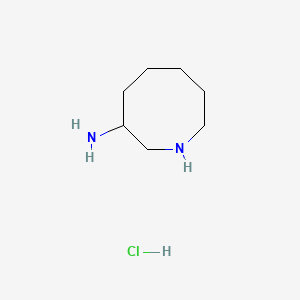
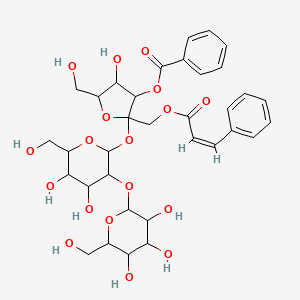
![4-[({6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-2-carboxylic acid](/img/structure/B15127482.png)

